Bicyclo[4.2.0]octane-2,3-dione
Description
Properties
CAS No. |
61111-00-0 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
bicyclo[4.2.0]octane-2,3-dione |
InChI |
InChI=1S/C8H10O2/c9-7-4-2-5-1-3-6(5)8(7)10/h5-6H,1-4H2 |
InChI Key |
DOAKMUZQCDKKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CCC(=O)C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-2,3-dione
- Structure: A norbornane-derived system with three two-membered bridges, resulting in high ring strain and reactivity.
- Synthesis: Prepared via dihydroxylation of etheno-bridged precursors followed by double Swern oxidation . Alternatively, Diels–Alder cycloaddition with vinylene carbonate and hydrolysis yields photoprecursors for pentacene .
- Reactivity : Reacts with methyllithium to form 3-hydroxy-3-methylbicyclo[2.2.2]octan-2-one (28) and dimeric products, highlighting its electrophilic diketone character .
- Applications : Used as a photoprecursor for generating pentacene in oxygen-free environments .
Bicyclo[3.2.1]octane-2,3-dione Derivatives
- Structure : Features a larger bicyclic framework (three- and two-membered bridges), reducing ring strain compared to [2.2.2] systems. Substituents like 4,4-dimethyl groups enhance steric hindrance .
- Synthesis: Routes include nickel-catalyzed rearrangements of precursor enones and methyllithium-mediated alkylation .
- Reactivity : Dimethyl substituents at C4 hinder nucleophilic attacks, directing reactivity to less hindered positions .
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- Structure : A conjugated triene-dione system with a [4.2.0] framework, introducing π-conjugation and planar rigidity.
- Properties : Ionization energy (IE) = 9.23 eV; logPoct/wat = 0.436, indicating moderate hydrophobicity .
Comparative Data Table
Q & A
Basic Research Question
- ¹H/¹³C NMR : Distinctive signals for bridgehead protons (δ ~2.5–3.5 ppm) and carbonyl carbons (δ ~210–220 ppm). Coupling constants (J) reveal ring strain .
- IR Spectroscopy : Strong C=O stretches (~1700–1750 cm⁻¹) with splitting due to conjugation effects.
- Mass Spectrometry : Molecular ion peaks (m/z ~138 for C₈H₁₀O₂) and fragmentation patterns (e.g., loss of CO groups) confirm structure .
How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (FMOs):
- HOMO-LUMO Analysis : Predicts sites for [4+2] Diels-Alder reactions. Lower LUMO energy at C2 carbonyl enhances electrophilicity.
- Solvent Effects : Polarizable continuum models (PCM) account for solvent polarity’s impact on reactivity.
Experimental validation via competitive reactions with dienes (e.g., anthracene) under varying conditions is critical .
How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points, stability) of this compound?
Advanced Research Question
Discrepancies often arise from impurities or measurement techniques. Methodological solutions include:
- Purification : Recrystallization in ethyl acetate/hexane mixtures or sublimation under vacuum.
- DSC/TGA : Differential scanning calorimetry identifies decomposition thresholds (>200°C).
- Cross-Validation : Compare data from multiple sources (e.g., NIST Standard Reference Data ) and replicate under controlled conditions.
What strategies mitigate decomposition of this compound during storage?
Basic Research Question
- Storage Conditions : Argon atmosphere at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Addition of radical scavengers (e.g., BHT at 0.1% w/w) inhibits autoxidation.
- Monitoring : Regular NMR or HPLC analysis to detect degradation products (e.g., bicyclo[4.2.0]octane derivatives) .
How does the electronic environment of this compound influence its use as a precursor in heterocycle synthesis?
Advanced Research Question
The electron-withdrawing ketone groups activate adjacent carbons for:
- Condensation Reactions : With 1,2-diamines or hydrazines to form fused pyrazoles or imidazoles.
- Ring-Opening : Acid-catalyzed hydrolysis yields linear diketones for further functionalization.
Mechanistic studies (e.g., isotopic labeling at C2/C3) can track regiochemistry .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, goggles, and fume hoods (due to H315/H319 hazards).
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute NaOH.
- Waste Disposal : Incineration in EPA-approved facilities for ketone-containing waste .
How can researchers leverage this compound in natural product synthesis?
Advanced Research Question
Its rigid bicyclic core serves as a scaffold for:
- Terpene Derivatives : Functionalization via Wagner-Meerwein rearrangements.
- Alkaloid Analogues : Reductive amination with primary amines yields bicyclic pyrrolidines.
Case Study: Synthesis of cedrane derivatives via C–H activation at bridgehead positions .
What computational tools are recommended for modeling the conformational dynamics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
